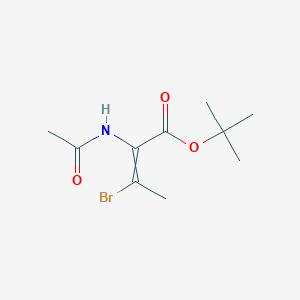![molecular formula C12H11FN2O B14620269 [2-(2-Fluoroanilino)pyridin-3-yl]methanol CAS No. 59361-60-3](/img/structure/B14620269.png)
[2-(2-Fluoroanilino)pyridin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Fluoroanilino)pyridin-3-yl]methanol: is an organic compound that features a pyridine ring substituted with a fluoroaniline group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Fluoroanilino)pyridin-3-yl]methanol typically involves the reaction of 2-fluoroaniline with a pyridine derivative. One common method includes the nucleophilic substitution reaction where 2-fluoroaniline reacts with 3-pyridylmethanol under specific conditions to form the desired product. The reaction may require a catalyst and specific temperature and pressure conditions to optimize yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the nitro group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of pharmaceuticals due to its unique structural features.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which [2-(2-Fluoroanilino)pyridin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets. The fluoroaniline group may interact with biological receptors or enzymes, modulating their activity. The pyridine ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- [2-(2-Chloroanilino)pyridin-3-yl]methanol
- [2-(2-Bromoanilino)pyridin-3-yl]methanol
- [2-(2-Methoxyanilino)pyridin-3-yl]methanol
Comparison:
- Uniqueness: The presence of the fluoro group in [2-(2-Fluoroanilino)pyridin-3-yl]methanol imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methoxy analogs.
- Reactivity: The fluoro derivative may exhibit different reactivity patterns, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nature of the fluoro group.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
59361-60-3 |
|---|---|
Molekularformel |
C12H11FN2O |
Molekulargewicht |
218.23 g/mol |
IUPAC-Name |
[2-(2-fluoroanilino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H11FN2O/c13-10-5-1-2-6-11(10)15-12-9(8-16)4-3-7-14-12/h1-7,16H,8H2,(H,14,15) |
InChI-Schlüssel |
XIRZVYHCLLFNQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


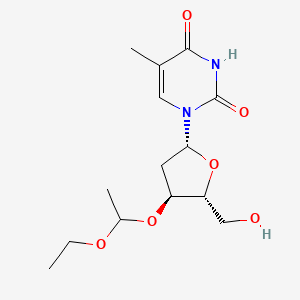
![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14620201.png)
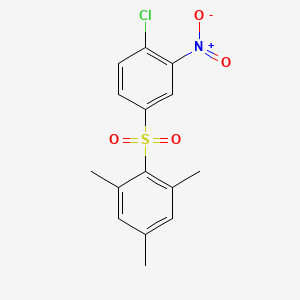
![3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14620215.png)
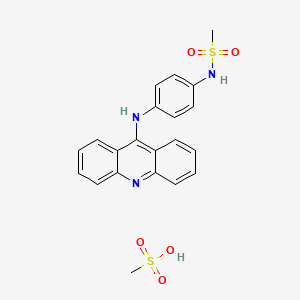
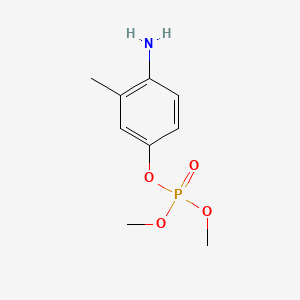

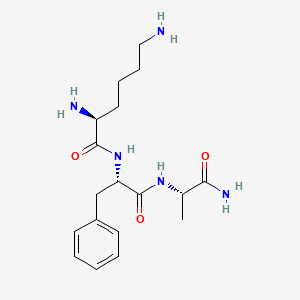

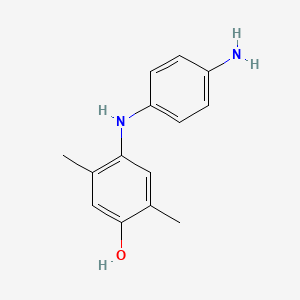
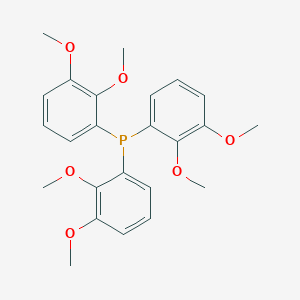
![4-{[(Triphenylstannyl)oxy]carbonyl}pyridine](/img/structure/B14620244.png)
